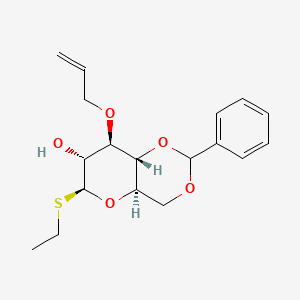
4-Methylbenzene-1-sulfonic acid--naphthalen-1-amine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenamine, 4-methylbenzenesulfonate (1:1) is a chemical compound with the molecular formula C10H9N·C7H8O3S. It is a salt formed from the combination of 1-naphthalenamine and 4-methylbenzenesulfonic acid. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Naphthalenamine, 4-methylbenzenesulfonate (1:1) can be synthesized through a reaction between 1-naphthalenamine and 4-methylbenzenesulfonic acid. The reaction typically involves dissolving both reactants in an appropriate solvent, such as ethanol or methanol, and then allowing the mixture to react at room temperature or under mild heating. The product is then isolated through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1-naphthalenamine, 4-methylbenzenesulfonate (1:1) may involve larger-scale reactions with optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated mixing systems, and advanced purification techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthalenamine, 4-methylbenzenesulfonate (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its amine form or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenamine, 4-methylbenzenesulfonate (1:1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the manufacture of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Naphthalenamine, 4-methylbenzenesulfonate (1:1) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets, altering their activity, and modulating biochemical pathways. Specific pathways involved can include oxidative stress response, signal transduction, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthalenamine, 4-methylbenzenesulfonate (11): Similar compounds include other naphthalenamine derivatives and sulfonate salts.
Naphthalene-1-amine: A related compound with similar structural features but different functional groups.
4-Methylbenzenesulfonic acid: Another related compound that shares the sulfonate group.
Uniqueness
1-Naphthalenamine, 4-methylbenzenesulfonate (1:1) is unique due to its specific combination of naphthalenamine and 4-methylbenzenesulfonic acid, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
14034-65-2 |
|---|---|
Molekularformel |
C17H17NO3S |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;naphthalen-1-amine |
InChI |
InChI=1S/C10H9N.C7H8O3S/c11-10-7-3-5-8-4-1-2-6-9(8)10;1-6-2-4-7(5-3-6)11(8,9)10/h1-7H,11H2;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
CTNHVYBUMYKLCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


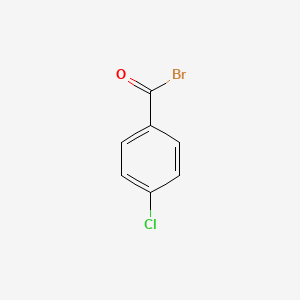
![2-[Chloro(phenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14082785.png)
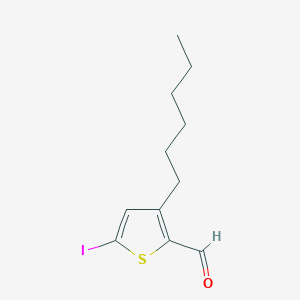
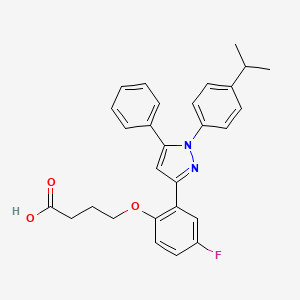
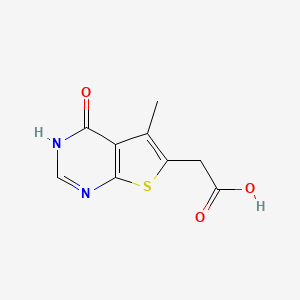
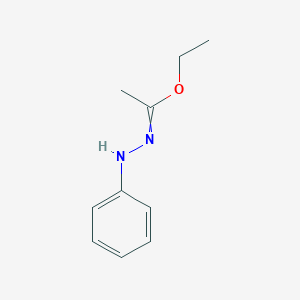
![1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082831.png)
![N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14082833.png)
![4H-Cyclopenta[b]thiophene-4,5,6-trione](/img/structure/B14082835.png)
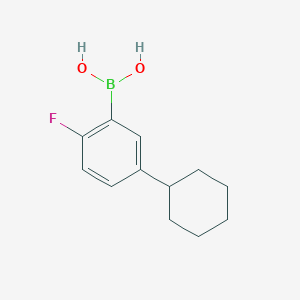
![Methyl 4-[2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14082853.png)


